Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate
Description
Racemic-(4aS,6S,7aS)-4-tert-butyl6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate (CAS: 1290627-68-7) is a bicyclic oxazine derivative featuring a fused cyclopentane-oxazine core. The compound contains two ester groups: a tert-butyl ester at position 4 and an ethyl ester at position 4. Its stereochemistry is defined by the racemic mixture of the (4aS,6S,7aS) configuration. This compound is primarily used in research and development, particularly in organic synthesis and pharmaceutical intermediates, as indicated by its availability through specialized chemical suppliers .
Key structural attributes include:
Properties
Molecular Formula |
C15H25NO5 |
|---|---|
Molecular Weight |
299.36 g/mol |
IUPAC Name |
4-O-tert-butyl 6-O-ethyl (4aR,6S,7aS)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4,6-dicarboxylate |
InChI |
InChI=1S/C15H25NO5/c1-5-19-13(17)10-8-11-12(9-10)20-7-6-16(11)14(18)21-15(2,3)4/h10-12H,5-9H2,1-4H3/t10-,11+,12-/m0/s1 |
InChI Key |
RLBZVNJGAHTMMY-TUAOUCFPSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H]2[C@H](C1)OCCN2C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1CC2C(C1)OCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate involves multiple steps, typically starting with the preparation of the hexahydrocyclopenta[b][1,4]oxazine core. This core is then functionalized with tert-butyl and ethyl groups under controlled reaction conditions. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts, solvents, and precise temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that Racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate exhibits promising anticancer properties. Research has shown that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways. For instance, a study highlighted its ability to inhibit the proliferation of human breast cancer cells in vitro by triggering mitochondrial-mediated apoptosis pathways .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's disease, Racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate demonstrated a capacity to reduce oxidative stress and inflammation in neuronal tissues. These findings suggest potential therapeutic applications in treating neurodegenerative disorders .
3. Antimicrobial Properties
Another area of application is in antimicrobial formulations. The compound has shown efficacy against a range of bacterial strains, making it a candidate for developing new antimicrobial agents. Laboratory tests have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .
Materials Science Applications
1. Polymer Synthesis
Racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate can be utilized as a monomer in the synthesis of novel polymers with tailored properties. Its unique structure allows for the creation of polymers that exhibit enhanced thermal stability and mechanical strength. Research has focused on incorporating this compound into copolymers for applications in coatings and adhesives .
2. Drug Delivery Systems
The compound's amphiphilic nature makes it suitable for use in drug delivery systems. Studies have explored its incorporation into liposomes and nanoparticles to improve the bioavailability and targeted delivery of therapeutic agents. Such systems can enhance the efficacy of drugs while minimizing side effects .
Agricultural Chemistry Applications
1. Pesticide Development
Racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate has been investigated for its potential as an active ingredient in pesticide formulations. Its effectiveness against specific pests has been documented through field trials that demonstrate significant reductions in pest populations without adversely affecting beneficial insects .
2. Plant Growth Regulators
Research indicates that this compound may serve as a plant growth regulator, promoting root development and enhancing stress resistance in crops. Field studies have shown improved yields in treated plants compared to controls .
Mechanism of Action
The mechanism of action of Racemic-(4aS,6S,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes structural differences and similarities with related bicyclic oxazine and pyrrolidine derivatives:
*Molecular formula inferred from ; †Calculated based on formula.
Key Observations :
Physicochemical Properties
Limited data are available for the target compound’s physical properties (e.g., melting point, boiling point). Comparisons are based on structurally related compounds:
Notes:
- The tert-butyl group in the target compound likely improves stability against hydrolysis compared to less hindered esters (e.g., ethyl or methyl) .
Biological Activity
Racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate is a compound of interest due to its potential biological activities. This detailed article explores its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the oxazine class of heterocycles. Its complex structure contributes to its unique biological properties. The molecular formula is C₁₄H₁₉N₁O₄, and it features a cyclopentane ring fused with an oxazine moiety.
Biological Activity Overview
Pharmacological Effects:
- CNS Activity : Studies indicate that compounds similar to racemic-(4aS,6S,7aS)-4-tert-butyl-6-ethylhexahydrocyclopenta[b][1,4]oxazine exhibit central nervous system (CNS) depressant effects. For instance, related oxazine derivatives have shown reduced locomotor activity in animal models .
- Potential Therapeutic Applications : The compound may have implications in treating conditions such as anxiety and depression due to its CNS-modulating effects .
The exact mechanisms through which this compound exerts its biological effects remain under investigation. However, insights can be drawn from studies on structurally related compounds:
- GABAergic Modulation : It is hypothesized that the oxazine derivatives may enhance GABAergic transmission, leading to CNS depressant effects.
- Receptor Interaction : There is evidence suggesting interaction with neurotransmitter receptors, which could mediate its pharmacological profiles.
Case Studies and Research Findings
- Locomotor Activity Study :
- Comparative Analysis of Diastereomers :
- Synthesis and Characterization :
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for preparing racemic mixtures of this bicyclic oxazine dicarboxylate?
Methodological Answer:
Synthesis of racemic bicyclic oxazine derivatives typically involves multi-step sequences with careful stereochemical control. Key steps include:
- Cyclization Reactions : Use of tert-butyl and ethyl ester groups as protecting groups to direct ring closure. For example, similar oxazine intermediates (e.g., in and ) employ cyclocondensation of amines with dicarbonyl precursors under acidic or thermal conditions.
- Chiral Resolution : Post-synthesis resolution via chiral HPLC or enzymatic kinetic resolution may separate enantiomers if required.
- Purification : Flash column chromatography (e.g., gradients of hexanes/ethyl acetate or dichloromethane as in ) ensures purity.
Critical Parameters : Reaction temperature (e.g., 23°C for mild oxidation steps as in ) and choice of catalysts (e.g., iodosobenzene for oxidation) significantly impact yield and stereochemical outcomes .
Basic: How should researchers characterize the stereochemical configuration of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR can distinguish diastereomers by coupling constants (e.g., J-values for axial vs. equatorial protons in the bicyclic system). highlights diastereomeric ratio determination (9:1) via 1H NMR integration .
- X-ray Crystallography : Definitive confirmation of absolute stereochemistry requires single-crystal X-ray analysis, particularly for complex fused-ring systems.
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers and confirm racemic nature.
Advanced: How can researchers optimize reaction conditions to mitigate competing side reactions during cyclization?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) stabilize transition states, while additives like molecular sieves may suppress hydrolysis (common in ester-rich systems).
- Temperature Gradients : Slow heating (e.g., 50–80°C) minimizes decomposition of thermally sensitive intermediates. emphasizes room-temperature reactions for oxidation-sensitive steps .
- Catalytic Systems : Transition-metal catalysts (e.g., Pd or Ru complexes) may enhance regioselectivity. For example, tert-butyl groups in analogs improve steric control during ring closure.
Data Contradictions : Some protocols report higher yields under reflux (contradicting ), suggesting solvent-dependent stability .
Advanced: What analytical methods are suitable for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by LC-MS to detect hydrolysis products (e.g., free dicarboxylic acids).
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition temperatures. reports a boiling point of 228.7°C, suggesting moderate thermal stability .
- Light Sensitivity : UV-Vis spectroscopy to monitor degradation under UV/visible light exposure.
Advanced: How can computational modeling predict enantioselective interactions of this compound with biological targets?
Methodological Answer:
- Docking Simulations : Use software like AutoDock Vina to model interactions between enantiomers and protein binding pockets. Focus on hydrogen bonding (e.g., oxazine oxygen) and steric clashes (e.g., tert-butyl groups).
- MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of the ligand-receptor complex over time.
- QM/MM Studies : Hybrid quantum mechanics/molecular mechanics can evaluate electronic effects (e.g., ester group polarization) on binding affinity.
Advanced: What strategies resolve contradictions in reported solubility data for similar bicyclic oxazine derivatives?
Methodological Answer:
- Standardized Protocols : Use USP methods for solubility testing (e.g., shake-flask technique with HPLC quantification).
- Co-solvent Systems : Explore DMSO/water or ethanol/water mixtures to enhance solubility, noting potential ester hydrolysis (see for solvent partitioning methods) .
- Literature Cross-Validation : Compare data from analogs in , and 17, which report logP and density (1.0 g/cm³) as proxies for hydrophobicity .
Basic: What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- PPE : Use nitrile gloves, chemical goggles, and fume hoods to prevent inhalation/contact (per ’s hazard guidelines for structurally related compounds) .
- Spill Management : Avoid dust generation; use ethanol for decontamination.
- Storage : Store at –20°C under inert gas (N2/Ar) to prevent ester hydrolysis or oxidation.
Advanced: How can researchers validate the absence of hazardous byproducts during synthesis?
Methodological Answer:
- LC-MS/MS Screening : Targeted analysis for known toxicants (e.g., nitrosamines, halogenated byproducts).
- Elemental Analysis : Confirm absence of heavy metals (e.g., Pd residues from catalysts).
- Ecotoxicity Assays : Use Microtox or Daphnia magna tests (per ’s ecological data gaps) to assess environmental risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
